DL-Cystine

Catalog No.
S524824
CAS No.
56-89-3
M.F
C6H12N2O4S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Cystine

CAS Number

56-89-3

Product Name

DL-Cystine

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)

InChI Key

LEVWYRKDKASIDU-UHFFFAOYSA-N

SMILES

Array

solubility

0.19 mg/mL

Synonyms

Copper Cystinate, Cystine, L Cystine, L-Cystine

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N

The exact mass of the compound Cystine is 240.0238 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 190 mg/l (at 20 °c)7.91e-04 m0.19 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755897. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides. It belongs to the ontological category of cystine zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

DL-Cystine is a racemic mixture of the proteinogenic L-cystine and the non-proteinogenic D-cystine, characterized by its central disulfide bridge and distinct symmetric crystal lattice [1]. While its core chemical reactivity mirrors that of its enantiopure counterparts, the racemic nature of DL-Cystine fundamentally alters its physical chemistry, particularly its supramolecular assembly, crystallization kinetics, and thermal behavior [2]. In industrial procurement, this compound is primarily selected as a precursor for sulfur-containing dimeric surfactants, a non-gelling building block in aqueous formulations, and a critical baseline standard in radiolytic and chiral degradation assays [1]. Its distinct inability to form the highly ordered chiral networks seen in L-Cystine makes it critical for applications requiring controlled viscosity and fluid processability[2].

Substituting DL-Cystine with the more common L-Cystine often leads to severe viscosity issues and process failures in fluid formulations [1]. Because L-Cystine is enantiopure, its derivatives readily self-assemble via highly directional hydrogen bonding and chiral packing, frequently resulting in spontaneous, rigid hydrogel formation even at submillimolar concentrations [1]. DL-Cystine inherently disrupts this chiral packing, preventing fiber self-assembly and maintaining low viscosity in aqueous systems. Furthermore, the racemic crystal lattice of DL-Cystine exhibits a lower melting and decomposition threshold (approx. 232 °C) compared to L-Cystine (approx. 238 °C), meaning that direct substitution alters the thermal processing window and dissolution thermodynamics in high-temperature or highly concentrated industrial applications [2].

Prevention of Spontaneous Aqueous Gelation in Derivative Synthesis

Enantiopure L-Cystine forms derivatives (such as aroyl cystines) that act as strong aqueous gelators, rigidifying water at concentrations as low as 0.25 mM [1]. In contrast, derivatives synthesized from racemic DL-Cystine do not gelate under identical conditions due to the disruption of chiral packing and intermolecular hydrogen-bonding networks [1]. This stark difference allows DL-Cystine to be used in the synthesis of highly concentrated, fluid dimeric surfactants where L-Cystine would cause severe viscosity spikes.

Evidence DimensionAqueous gelation threshold of aroyl derivatives
Target Compound DataDL-Cystine derivatives: No gelation; remains fluid
Comparator Or BaselineL-Cystine derivatives: Rigidifies water at 0.25 mM (~0.01% w/v)
Quantified DifferenceComplete suppression of hydrogel formation in the racemic mixture.
ConditionsSubmillimolar aqueous solutions of aroyl-cystine derivatives at room temperature.

Procurement of DL-Cystine is essential for manufacturing liquid sulfur-containing surfactants or excipients where maintaining low viscosity and preventing spontaneous gelation is critical.

Thermal Stability and Melting Point Depression in the Racemic Lattice

The racemic nature of DL-Cystine results in a distinct crystal lattice that alters its thermal degradation profile compared to the naturally occurring L-enantiomer [1]. Differential scanning calorimetry (DSC) demonstrates that DL-Cystine exhibits a melting/decomposition peak at 232.4 °C, whereas pure L-Cystine melts at 238.7 °C with a higher melting enthalpy (-746.23 J/g) [1]. This ~6.3 °C depression in thermal stability is a direct consequence of the racemic packing and must be accounted for during high-temperature extrusion or formulation processes.

Evidence DimensionMelting / Decomposition Peak Temperature (DSC)
Target Compound DataDL-Cystine: 232.4 °C
Comparator Or BaselineL-Cystine: 238.7 °C
Quantified Difference6.3 °C lower melting/decomposition peak for the racemic mixture.
ConditionsSolid-state differential scanning calorimetry (DSC) of pristine samples.

Buyers formulating hot-melt extrusions or thermally processed materials must select DL-Cystine when a lower thermal transition point is required or to accurately calibrate thermal degradation limits.

Absolute Baseline for Radioracemization and Chiral Degradation Assays

In studies evaluating the radiation resistance of sulfur-containing amino acids, L-Cystine undergoes partial radioracemization when exposed to high-dose gamma radiation (e.g., 3.2 MGy) [1]. To accurately quantify this degradation via optical rotatory dispersion (ORD) and DSC, DL-Cystine is utilized as the absolute 0% optical purity baseline[1]. By comparing the shifted melting enthalpy and ORD spectra of irradiated L-Cystine against the pristine DL-Cystine standard, researchers can precisely calculate the residual enantiomeric excess and survival rate of the chiral molecules.

Evidence DimensionOptical Rotatory Dispersion (ORD) Baseline
Target Compound DataDL-Cystine: 0% optical purity baseline (complete racemic reference)
Comparator Or BaselineIrradiated L-Cystine: Partial racemization, shifted toward DL-Cystine baseline
Quantified DifferenceProvides the exact zero-point calibration for quantifying radiation-induced chiral loss.
ConditionsSolid-state radiolysis at 3.2 MGy followed by ORD and DSC analysis.

Analytical laboratories must procure DL-Cystine as an indispensable reference standard to calibrate chiral degradation and radioracemization in extreme-environment stress testing.

Synthesis of Non-Gelling Dimeric Surfactants

Due to its inability to form the highly ordered chiral hydrogen-bonding networks characteristic of L-Cystine, DL-Cystine is a required precursor for synthesizing sulfur-containing dimeric (gemini) and monomeric surfactants[1]. It ensures that the final aqueous formulations remain fluid and processable, avoiding the spontaneous gelation that occurs with L-Cystine derivatives at submillimolar concentrations [1].

Thermal Processing and Hot-Melt Formulation

The lower melting and decomposition point of DL-Cystine (232.4 °C) compared to L-Cystine makes it a critical consideration for hot-melt extrusion or thermally processed pharmaceutical excipients[2]. It provides a modified thermal window for processing sulfur-containing compounds where the higher melting point of the pure L-enantiomer might lead to uneven melting or require excessive heat that damages co-formulated active ingredients[2].

Calibration Standard in Chiral Degradation and Radiolysis Studies

Directly following from its use as an absolute racemic baseline, DL-Cystine is procured by analytical laboratories to calibrate optical rotatory dispersion (ORD) and DSC instruments[2]. It is essential for quantifying the racemization of L-Cystine in extreme-environment stress testing, such as gamma radiolysis or accelerated thermal degradation assays [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS]

XLogP3

-6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

240.02384922 Da

Monoisotopic Mass

240.02384922 Da

Heavy Atom Count

14

LogP

-5.08
-5.08 (LogP)
-5.08

Appearance

Solid powder

Melting Point

260.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48TCX9A1VT

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

It has been claimed that L-cysteine has anti-inflammatory properties, that it can protect against various toxins, and that it might be helpful in osteoarthritis and rheumatoid arthritis. More research will have to be done before L-cysteine can be indicated for any of these conditions. Research to date has mostly been in animal models.

Pharmacology

L-Cystine is a covalently linked dimeric nonessential amino acid formed by the oxidation of cysteine. Two molecules of cysteine are joined together by a disulfide bridge to form cystine. Cystine is a chemical substance which naturally occurs as a deposit in the urine, and can form a calculus (hard mineral formation) when deposited in the kidney. The compound produced when two cysteine molecules linked by a disulfide (S-S) bond. Cystine is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis. Cysteine also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches. It increases the level of glutathione in the lungs, liver, kidneys and bone marrow, and this may have an anti-aging effect on the body by reducing age-spots etc.
Not considered one of the 20 amino acids, Cystine is a sulfur-containing derivative obtained from oxidation of cysteine amino acid thiol side chains. It functions as an antioxidant and protects tissues against radiation and pollution, slowing the aging process. It also aids protein synthesis. Cystine is abundant in many proteins of skeletal tissues and skin, and found in insulin and digestive enzymes chromotrypsinogen A, papain, and trypsinogen. (NCI04)

Mechanism of Action

Certain conditions, e.g. an acetaminophen overdose, deplete hepatic glutathione and subject the tissues to oxidative stress resulting in loss of cellular integrity. L-Cystine serves as a major precursor for synthesis of glutathione.

Pictograms

Irritant

Irritant

Other CAS

56-89-3
349-46-2

Wikipedia

Cystine

Use Classification

Cosmetics -> Hair conditioning; Antistatic

General Manufacturing Information

L-Cystine: ACTIVE

Dates

Last modified: 08-15-2023
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